N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride
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Overview
Description
N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a phosphoramidic group bonded to a difluoride moiety, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride typically involves the phosphorus fluoride exchange (PFEx) click chemistry. This method is known for its efficiency and reliability in producing P–O and P–N linked compounds. The process involves the exchange of high oxidation state P–F bonds with alcohol and amine nucleophiles .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the choice of catalyst and reaction temperature. The use of fluoride-chloride halogen exchange of a phosphoramidic dichloride is a common approach, followed by two sequential PFEx reactions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride undergoes various types of chemical reactions, including substitution and addition reactions. The phosphorus fluoride exchange (PFEx) reaction is particularly notable, where the P(V)–F bonds are exchanged with incoming nucleophiles to produce stable tetrahedral P(V)–O and P(V)–N linked products .
Common Reagents and Conditions: Common reagents used in reactions with this compound include alcohols, amines, and silicon additives. The reactions are typically catalyzed by Lewis bases and conducted under controlled conditions to ensure high yields and selectivity .
Major Products: The major products formed from reactions involving this compound are phosphoramidates and other phosphorus-containing compounds. These products are valuable intermediates in the synthesis of various functional molecules .
Scientific Research Applications
N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride has a wide range of applications in scientific research. In chemistry, it is used as a reagent in click chemistry for the synthesis of complex molecules. In biology, it has been employed in the genetic encoding of bioreactive amino acids into proteins, enabling the creation of specific P-N/O linkages in vitro and in vivo .
Mechanism of Action
The mechanism of action of N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride involves the exchange of P(V)–F bonds with nucleophiles, facilitated by a Lewis base catalyst. This reaction creates stable P(V)–O and P(V)–N linkages, which are crucial for the compound’s reactivity and applications . The molecular targets and pathways involved in these reactions include the formation of covalent bonds with proteins and other biomolecules, enhancing their stability and functionality .
Comparison with Similar Compounds
N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride is unique compared to other similar compounds due to its ability to undergo phosphorus fluoride exchange reactions efficiently. Similar compounds include phosphoramidic dichlorides and other phosphorus-containing reagents used in click chemistry . this compound stands out for its versatility and effectiveness in forming stable P(V)–O and P(V)–N linkages .
Conclusion
This compound is a valuable compound in synthetic chemistry, with diverse applications in scientific research. Its unique properties and reactivity make it a promising reagent for the development of new materials and pharmaceuticals.
Properties
CAS No. |
920317-53-9 |
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Molecular Formula |
C4H9F2N2OP |
Molecular Weight |
170.10 g/mol |
IUPAC Name |
N'-difluorophosphoryl-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C4H9F2N2OP/c1-4(8(2)3)7-10(5,6)9/h1-3H3 |
InChI Key |
ZAOYCQJYRXCFHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NP(=O)(F)F)N(C)C |
Origin of Product |
United States |
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